Methyl 6-acetoxyangolensate
Description
Overview of Limonoids in Phytochemistry and Drug Discovery
Limonoids are a class of tetranortriterpenoids, meaning they are derived from a triterpene precursor that has lost four carbon atoms. mdpi.comnih.gov They are predominantly found in plants of the Rutaceae (citrus family) and Meliaceae families. mdpi.comresearchgate.netbohrium.com The initial interest in limonoids was sparked by their responsibility for the bitter taste in citrus fruits. nih.govmdpi.com However, extensive research has revealed a wide array of potent biological activities, positioning them as promising candidates for drug discovery. mdpi.combohrium.com
These activities include anticancer, anti-inflammatory, antioxidant, antimicrobial, antimalarial, and insecticidal properties. mdpi.comresearchgate.netontosight.airsc.org The structural complexity and diversity of limonoids contribute to their wide range of biological functions. rsc.org Scientists are actively exploring these compounds, isolating new variants, and investigating their mechanisms of action to unlock their full therapeutic potential. researchgate.netontosight.ai
Significance of the Meliaceae Family as a Source of Bioactive Natural Products
The Meliaceae family, commonly known as the mahogany family, is a rich source of bioactive natural products, with limonoids being one of the most prominent classes of compounds isolated from these plants. mdpi.comnih.govtandfonline.com Genera such as Khaya, Swietenia, and Melia have been extensively studied, yielding a plethora of structurally unique and biologically active molecules. medchemexpress.comjhrlmc.comcncb.ac.cn
Plants from the Meliaceae family have a long history of use in traditional medicine across various cultures for treating a range of ailments. tandfonline.com Modern phytochemical investigations have substantiated many of these traditional uses, identifying compounds with cytotoxic, antimalarial, antimicrobial, and anti-inflammatory activities. mdpi.comnih.govtandfonline.com The continued exploration of the Meliaceae family is crucial for the discovery of new lead compounds in drug development. jhrlmc.com
Classification and Structural Characteristics of Andirobin-Type Limonoids
Limonoids are structurally classified into various types based on their carbon skeletons. rsc.org One such significant group is the andirobin-type limonoids. A key characteristic of andirobin-type limonoids is the cleavage of the C-7/C-8 bond and the C-16/C-17 bond in the precursor molecule. mdpi.comnih.gov This results in the formation of a Δ8,30 exocyclic double bond and a δ-lactone D ring. mdpi.comnih.gov
Methyl 6-acetoxyangolensate belongs to this andirobin class of limonoids. medchemexpress.comnih.gov Its structure is derived from angolensate and features an acetoxy group at the 6-position, which contributes to its specific chemical and biological properties. ontosight.ai The systematic study of these structural features is vital for understanding the structure-activity relationships within this class of compounds.
Research Scope and Academic Relevance of this compound
This compound has been isolated from several species of the Meliaceae family, including Khaya senegalensis and Swietenia mahagoni. medchemexpress.com Research on this compound is driven by its potential biological activities, which include anticancer, anti-inflammatory, and antioxidant effects. ontosight.ai
The academic relevance of studying this compound lies in several areas. Firstly, it contributes to the broader understanding of the chemical diversity and biosynthetic pathways of limonoids within the Meliaceae family. Secondly, its unique structure serves as a template for synthetic modifications to create novel derivatives with enhanced or more specific biological activities. Continued investigation into its properties is essential for potentially developing new therapeutic agents. ontosight.ai
Detailed Research Findings
| Property | Value/Description | Source(s) |
| Chemical Name | This compound | guidechem.com |
| Synonyms | ChEMBL2269376 | ontosight.ai |
| CAS Number | 16566-88-4 | guidechem.com |
| Molecular Formula | C29H36O9 | |
| Molecular Weight | 528.6 g/mol | |
| Natural Sources | Khaya senegalensis, Swietenia mahagoni | medchemexpress.com |
| Compound Class | Limonoid (Andirobin-type) | mdpi.commedchemexpress.com |
| Reported Biological Activities | Anticancer, Anti-inflammatory, Antioxidant | ontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-acetyloxy-2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O9/c1-15-18-8-10-27(5)24(17-9-11-35-14-17)37-21(32)13-29(15,27)38-20-12-19(31)26(3,4)23(28(18,20)6)22(25(33)34-7)36-16(2)30/h9,11,14,18,20,22-24H,1,8,10,12-13H2,2-7H3/t18-,20-,22-,23-,24-,27-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQFOIMEVMOMIJ-VECKENKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1C(C(=O)CC2C1(C3CCC4(C(OC(=O)CC4(C3=C)O2)C5=COC=C5)C)C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]([C@@H]1[C@]2([C@H]3CC[C@]4([C@@H](OC(=O)C[C@@]4(C3=C)O[C@H]2CC(=O)C1(C)C)C5=COC=C5)C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation Methodologies
Botanical Distribution and Plant Sources
Methyl 6-acetoxyangolensate has been isolated from various parts of plants belonging to the genera Guarea, Khaya, Swietenia, and Lansium. While the related compound methyl angolensate has been isolated from Entandrophragma species, the specific isolation of this compound from this genus is not prominently documented in the available scientific literature.
This compound has been identified within the Guarea genus, a group of trees and shrubs found in tropical and subtropical regions.
Research Findings: One notable source of this compound is Guarea thompsonii. Scientific investigations have led to the successful isolation of this compound from the bark of this particular species nih.govsemanticscholar.org.
Table 1: Isolation of this compound from Guarea Species
| Species | Plant Part Investigated | Compound Isolated |
|---|
The genus Khaya, which includes the commercially important African mahoganies, is another significant source of this compound.
Research Findings: Studies conducted on Khaya senegalensis have revealed the presence of this compound. The compound was found in a crystalline mixture obtained from the chromatography of mother liquors after initial extractions rsc.org. While not explicitly detailing the isolation of this compound, research on Khaya grandifoliola has also led to the isolation of several other limonoids, indicating the potential for its presence nih.gov. The general approach for Khaya senegalensis involved the extraction of various plant parts, including timber, bark, and seeds, with light petroleum rsc.org.
Table 2: Isolation of this compound from Khaya Species
| Species | Plant Part Investigated | Compound Isolated |
|---|---|---|
| Khaya senegalensis | Not specified in detail | This compound (in a mixture) |
The genus Swietenia, the original source of mahogany, is also known to contain this compound.
Research Findings: While detailed isolation protocols specifically for this compound from Swietenia species are not extensively described in the provided search results, the compound has been reported to be isolated from herbs of Swietenia mahagoni. General methodologies for processing seeds of this species to obtain methyl esters have been documented, which can be indicative of the broader chemical investigations on this genus.
Table 3: Reported Presence of this compound in Swietenia Species
| Species | Plant Part Investigated | Compound Reported |
|---|
Lansium, a genus of fruit trees native to Southeast Asia, has been shown to be a source of a variety of tetranortriterpenoids, including this compound.
Research Findings: Detailed phytochemical investigations of Lansium domesticum have successfully led to the isolation of this compound. The general strategy involves the sequential extraction of plant material, such as the fruit peels, with solvents of increasing polarity.
Table 4: Isolation of Tetranortriterpenoids from Lansium Species
| Species | Plant Part Investigated | Isolated Compounds |
|---|
The genus Entandrophragma comprises large timber trees native to tropical Africa. While chemically rich in other related compounds, the specific isolation of this compound from this genus is not well-documented in the reviewed literature.
Research Findings: Phytochemical studies on species such as Entandrophragma angolense have led to the isolation of the related compound, methyl angolensate. However, the presence and isolation of this compound have not been explicitly reported in the searched scientific articles.
Extraction and Purification Techniques
The isolation of this compound from its natural sources involves a multi-step process that begins with the extraction of the compound from the plant material, followed by purification to obtain the pure substance.
Extraction: A common initial step is the maceration of the dried and powdered plant material with a series of organic solvents. This process is often carried out sequentially with solvents of increasing polarity to selectively extract different classes of compounds. For instance, in the study of Lansium domesticum, the fruit peels were successively macerated with n-hexane, ethyl acetate (B1210297), and methanol (B129727) mdpi.comnih.gov. This hierarchical extraction helps in the initial separation of compounds based on their solubility.
Purification: Following the initial extraction, the crude extracts are subjected to various chromatographic techniques for the separation and purification of individual compounds. A widely used method is Vacuum Liquid Chromatography (VLC) , where the extract is passed through a column packed with a stationary phase (commonly silica (B1680970) gel) under vacuum. The separation is achieved by eluting the column with a gradient of solvents, starting from a non-polar solvent and gradually increasing the polarity mdpi.commdpi.com.
For further purification, Column Chromatography over silica gel is frequently employed. Fractions collected from the VLC can be further separated using this technique, often with a more refined solvent gradient system. In some cases, recrystallization of the isolated fractions can yield the pure crystalline compound rsc.org.
The general workflow for the isolation and purification of this compound can be summarized as follows:
Preparation of Plant Material: The relevant plant parts (e.g., bark, seeds, fruit peels) are collected, dried, and ground into a fine powder.
Solvent Extraction: The powdered material is subjected to extraction, typically through maceration, with one or more organic solvents such as n-hexane, ethyl acetate, or methanol.
Fractionation: The crude extract is then fractionated, often using techniques like VLC on silica gel with a solvent gradient.
Final Purification: The fractions containing the target compound are further purified using methods like column chromatography or recrystallization to obtain pure this compound.
Chiroptical Spectroscopy for Absolute Configuration Determination
Many natural products, including this compound, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Determining the absolute configuration—the exact three-dimensional arrangement of atoms—is a final and crucial step in structural elucidation. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are employed for this purpose. These methods measure the differential absorption or rotation of plane-polarized light by a chiral molecule. The resulting spectrum, often compared with computationally predicted spectra or data from related compounds of known configuration, allows for the unambiguous assignment of the molecule's absolute stereochemistry. For complex limonoids, these techniques, sometimes in conjunction with X-ray crystallography of suitable derivatives, provide the ultimate confirmation of the structure. electronicsandbooks.com
Biosynthetic Pathways and Precursor Chemistry
General Limonoid Biosynthesis from Triterpenoid (B12794562) Precursors
Limonoids are a significant group of secondary metabolites found predominantly in plants of the Meliaceae (mahogany) and Rutaceae (citrus) families. nih.govrsc.org Their biosynthesis is a branch of the much broader terpenoid pathway and begins with the cyclization of 2,3-oxidosqualene (B107256). nih.govpnas.org
The fundamental carbon framework of limonoids originates from tetracyclic triterpenoids, specifically those with an apotirucallane or apoeuphane skeleton. nih.govfrontiersin.orgresearchgate.net These precursors undergo significant oxidative modification and carbon loss to yield the characteristic C26 limonoid structure, which is why limonoids are also known as tetranortriterpenoids. rsc.orgpnas.orgfrontiersin.org The initial triterpene precursor, formed from the cyclization of 2,3-oxidosqualene, is believed to be a tirucallane- or euphane-type triterpenoid. frontiersin.orgresearchgate.net These precursors undergo rearrangement to the apotirucallane/apoeuphane skeleton, setting the stage for further transformations. researchgate.netresearchgate.netbeilstein-journals.org
The conversion of the initial triterpenoid skeleton into the core limonoid nucleus involves a series of complex enzymatic reactions. The biosynthesis deviates from steroid production at the point of 2,3-oxidosqualene cyclization, which is catalyzed by specific enzymes called oxidosqualene cyclases (OSCs). nih.govfrontiersin.org
A key sequence of events in the early stages of limonoid biosynthesis includes:
Epoxidation: The Δ⁷ double bond of the triterpenoid precursor is oxidized to form a 7,8-epoxide. nih.govfrontiersin.orgresearchgate.net
Wagner-Meerwein Rearrangement: The opening of this epoxide ring triggers a Wagner-Meerwein shift, where the methyl group at the C-14 position migrates to C-8. nih.govfrontiersin.orgresearchgate.net
Hydroxylation and Double Bond Formation: This rearrangement results in the formation of a hydroxyl group at C-7 and the introduction of a new double bond at the C-14/15 position. nih.govfrontiersin.orgresearchgate.net
These initial steps lead to the formation of a protolimonoid, such as melianol (B1676181), which is a key intermediate on the path to more complex limonoids. nih.govpnas.org The protolimonoid then undergoes further modifications to create the vast diversity of limonoid structures observed in nature. nih.gov
Oxidative Modifications and Skeletal Rearrangements
The transformation from a protolimonoid to a mature limonoid like Methyl 6-acetoxyangolensate involves extensive oxidative processes and skeletal rearrangements. These modifications are responsible for the wide array of biological activities associated with this class of compounds.
A defining characteristic of most limonoids is the presence of a furan (B31954) ring attached to the D-ring at the C-17 position. researchgate.netresearchgate.net The formation of this 17β-furan ring is a crucial step that involves the loss of four terminal carbon atoms from the side chain of the apotirucallane or apoeuphane precursor. nih.govfrontiersin.orgacs.orgsemanticscholar.org The side chain first cyclizes, and then four carbons (C-24, C-25, C-26, and C-27) are cleaved off. nih.govfrontiersin.org
Recent studies have elucidated that the biosynthesis of the furan ring from the hemiacetal side chain of protolimonoids like melianol is a multi-enzyme process. acs.org It involves a trio of enzyme classes: aldo-keto reductases (AKRs), cytochrome P450s (CYP450s), and 2-oxoglutarate-dependent dioxygenases (2-OGDDs). acs.org Acetylation also plays a critical role, with a 21-O-acetyl group acting as a transient protecting group that ensures stereochemical control before being cleaved by a carboxylesterase (CXE) to facilitate the final steps of furan ring formation. acs.org
Cytochrome P450 monooxygenases (CYPs) are a large and versatile family of enzymes that play a paramount role in the structural diversification of triterpenoids. nih.govfrontiersin.org In limonoid biosynthesis, CYPs are responsible for a wide range of oxidative reactions, including hydroxylations, epoxidations, and C-C bond cleavages, which decorate the core limonoid skeleton. frontiersin.orgfrontiersin.orgfrontiersin.org
These enzymes introduce oxygen-containing functional groups at various positions on the triterpenoid scaffold, which is a key reason for the highly oxygenated nature of limonoids. nih.govpnas.org The specific regio- and stereospecificity of different CYP enzymes contributes significantly to the vast structural diversity within the limonoid family. nih.govbeilstein-journals.org For instance, specific CYPs are involved in the A-ring modifications that differentiate limonoids found in Rutaceae from those in Meliaceae. nih.gov The biosynthesis of azadirone, a precursor to many Meliaceae limonoids, involves several CYP-catalyzed steps. nih.govfrontiersin.org The action of these enzymes is essential for creating the seco-ring structures, such as the B,D-seco ring system found in this compound. semanticscholar.org
The fundamental building blocks of all terpenoids, including limonoids, are five-carbon isoprene (B109036) units. In plants, there are two primary pathways for synthesizing these units: the mevalonic acid (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. researchgate.netresearchgate.net
Isotope labeling studies, particularly using 13C-glucose and 14C-mevalonate, have conclusively demonstrated that the isoprene units incorporated into the limonoid skeleton are derived exclusively from the MVA pathway. researchgate.netnih.govconsensus.app Experiments with specific inhibitors have confirmed these findings; treatment with mevinolin (an MVA pathway inhibitor) drastically reduces limonoid production, while fosmidomycin (B1218577) (an MEP pathway inhibitor) has no effect. researchgate.netnih.gov The MVA pathway produces isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are sequentially condensed to form farnesyl diphosphate (FPP). nih.govmdpi.com Two molecules of FPP are then joined to create squalene (B77637), the 30-carbon precursor that is epoxidized to 2,3-oxidosqualene, marking the entry point into triterpenoid and limonoid biosynthesis. nih.govmdpi.com
Influence of Amino Acid Metabolic Pathways on Functional Group Elaboration
The complex architecture of limonoids, such as this compound, is derived from the intricate tetranortriterpenoid biosynthetic pathway. While the fundamental carbon skeleton is assembled via the isoprenoid pathway, the diverse array of functional groups that decorate this core structure is frequently a result of crosstalk with other metabolic routes, notably amino acid metabolism. The elaboration of these functional groups is a pivotal stage that dictates the compound's final chemical properties and biological activities.
A key modification in the formation of this compound is the addition of an acetoxy group at the C-6 position. The precursor for this functional group, acetyl-CoA, is a central molecule in primary metabolism and can be sourced from the catabolism of various amino acids. For example, the metabolic breakdown of branched-chain amino acids like leucine (B10760876) and isoleucine, as well as threonine, converges on the production of acetyl-CoA. nih.gov This acetyl-CoA molecule then serves as the acyl donor for the esterification of the 6-hydroxyl group on the limonoid precursor, a reaction catalyzed by a specific acyltransferase enzyme. nih.govnih.gov Isotope labeling studies in other limonoid-producing systems have confirmed that the functional groups can be derived from amino acid biosynthetic pathways, underscoring the metabolic link between primary and secondary metabolism. nih.gov
Table 1: Amino Acid Precursors for Acetyl-CoA
| Amino Acid | Contribution to Biosynthesis |
|---|---|
| Leucine | Catabolism leads to the formation of acetyl-CoA. nih.gov |
| Isoleucine | Catabolism generates acetyl-CoA. nih.gov |
Proposed Biosynthetic Route to this compound
The biosynthesis of this compound is believed to proceed through the well-established pathway for tetranortriterpenoids, which are modified triterpenes. scripps.edu This pathway begins with precursors from either the cytosolic mevalonate (B85504) (MVA) pathway or the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govoup.comfrontiersin.org Both pathways produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govnih.govfrontiersin.org
The proposed biosynthetic journey to this compound involves several key stages:
Assembly of the Triterpenoid Backbone: The process starts with the sequential condensation of IPP and DMAPP units to form farnesyl pyrophosphate (FPP). nih.govoup.com Two molecules of FPP are then joined in a head-to-head fashion by the enzyme squalene synthase to create the 30-carbon linear triterpenoid, squalene. nih.govoup.comfrontiersin.org
Cyclization and Rearrangement: Squalene is first epoxidized to 2,3-oxidosqualene by squalene epoxidase. nih.govoup.comfrontiersin.org This intermediate is the crucial branch point for the synthesis of various triterpenoids. An oxidosqualene cyclase (OSC) enzyme, such as tirucallol (B1683181) synthase, catalyzes the cyclization of 2,3-oxidosqualene into a protolimonoid, typically tirucallol in the Meliaceae family. nih.govnih.gov This is followed by a characteristic loss of four carbon atoms and a series of oxidative modifications and rearrangements to form the tetranortriterpenoid core. scripps.edu
Formation of the Angolensate Skeleton: A key step in the biosynthesis of many limonoids is the oxidative cleavage of one of the rings, which for angolensate-type limonoids, leads to the specific seco-ring structure. The characteristic furan ring, typically attached to the D-ring at C-17, is also formed during this stage. chemrxiv.orgjst.go.jp Further oxidative modifications tailor the scaffold into the specific angolensate-type structure. scripps.edu
Final Tailoring Steps: The concluding steps involve the installation of specific functional groups. For this compound, this includes the methylation of a carboxyl group to yield the methyl ester and the crucial acetylation of the hydroxyl group at the C-6 position, using acetyl-CoA as the donor. researchgate.net These final modifications, catalyzed by enzymes like methyltransferases and acyltransferases, complete the biosynthesis of the molecule. nih.gov
Table 2: Key Stages in the Proposed Biosynthesis of this compound
| Stage | Key Intermediates/Processes | Description |
|---|---|---|
| Initiation | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) | Formation of the basic five-carbon isoprene units via the MVA or MEP pathway. nih.govfrontiersin.org |
| Elongation | Farnesyl pyrophosphate (FPP), Squalene | Condensation of isoprene units to form the 30-carbon linear precursor, squalene. oup.comfrontiersin.org |
| Cyclization | 2,3-Oxidosqualene, Tirucallol (protolimonoid) | Cyclization of squalene to form the initial tetracyclic triterpenoid scaffold. nih.govnih.gov |
| Modification | Tetranortriterpenoid Core | Loss of four carbons and oxidative rearrangements to form the core limonoid structure. scripps.edu |
| Scaffold Finalization | Angolensate Skeleton | Oxidative ring-opening and furan ring formation to create the specific angolensate framework. scripps.edu |
| Functionalization | this compound | Final enzymatic methylation and acetylation to produce the target molecule. researchgate.net |
Synthetic Strategies and Chemical Derivatization
Semisynthesis of Methyl 6-acetoxyangolensate Derivatives
Semisynthesis, which involves the chemical modification of a readily available natural product, is a common strategy to produce derivatives of complex molecules.
Targeted Functional Group Transformations
While specific literature on the targeted functional group transformations of this compound is limited, general strategies applied to the broader class of limonoids can be inferred. Key reactive sites on the angolensate scaffold, such as the ester and acetoxy groups, as well as various hydroxyl and carbonyl functionalities present in related limonoids, offer opportunities for chemical modification. For instance, the partial synthesis of methyl angolensate has been achieved from 7-oxo-7-deacetoxykhivorin, a related limonoid. This transformation demonstrates the feasibility of manipulating the core structure to arrive at the angolensate skeleton. Such a strategy could, in principle, be adapted to introduce or modify functional groups to create a library of this compound derivatives.
Acetylation and Deacetylation Reactions on Limonoid Scaffolds
Acetylation and deacetylation are fundamental reactions in the chemical manipulation of limonoids, given the prevalence of hydroxyl and acetyl groups in their structures. These reactions are not only crucial for creating derivatives but also play a significant role in the biosynthesis of these natural products.
Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are enzymes that catalyze the addition and removal of acetyl groups, respectively. mdpi.comnih.gov These enzymatic processes are vital for regulating gene expression and other cellular functions. mdpi.comnih.gov In the context of limonoid chemistry, these reactions can be used to selectively protect or deprotect hydroxyl groups, enabling further chemical modifications at other positions of the molecule. The reversible nature of these reactions allows for the strategic manipulation of the limonoid scaffold to generate diverse analogs.
The table below summarizes the key aspects of these reactions on limonoid scaffolds.
| Reaction | Reagents/Enzymes | Purpose in Synthesis | Biological Relevance |
| Acetylation | Acetic anhydride, pyridine; Histone Acetyltransferases (HATs) | Protection of hydroxyl groups, generation of acetylated analogs. | Post-translational modification, regulation of gene expression. mdpi.comnih.gov |
| Deacetylation | Base (e.g., K2CO3 in methanol), Acid (e.g., HCl); Histone Deacetylases (HDACs) | Deprotection of acetylated hydroxyl groups, generation of hydroxylated analogs. | Reversal of acetylation, regulation of cellular processes. mdpi.comnih.gov |
Total Synthesis Approaches to Related Limonoid Chemotypes
The total synthesis of complex limonoids is a formidable challenge that has attracted the attention of synthetic chemists. While a total synthesis of this compound itself has not been extensively reported, strategies developed for related limonoid chemotypes provide a roadmap for its potential synthesis.
A convergent approach has been successfully employed for the enantioselective construction of the tetracyclic core framework of khayanolide-type limonoids. beilstein-journals.org This strategy features key steps such as an acylative kinetic resolution, a 1,2-Grignard addition, and an AcOH-interrupted Nazarov cyclization to establish the complex ring system with high stereochemical control. beilstein-journals.org Similarly, a divergent approach has been utilized for the total synthesis of (±)-andirolide N, which involves the late-stage introduction of the limonoid A-ring, a region of significant chemical diversity within this class of natural products. nih.gov These strategies highlight the modular nature of limonoid synthesis, allowing for the assembly of complex structures from simpler building blocks.
Chemoenzymatic Synthesis for Selective Modifications
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to achieve modifications that are difficult to perform using purely chemical methods. This approach is particularly valuable for complex molecules like limonoids, where selective functionalization can be challenging.
A notable chemoenzymatic strategy has been developed for the synthesis of various ring-intact and seco-limonoids, including methyl angolensate. chemrxiv.org This approach utilizes enzymes to perform selective oxidations and other transformations on a terpene-derived starting material, followed by chemical steps to complete the synthesis. chemrxiv.org This strategy not only provides access to the natural product but also opens up possibilities for creating novel analogs through the use of different enzymes or chemical reagents.
Development of Synthetic Analogs for Biological Activity Studies
The development of synthetic analogs of natural products is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. While specific studies on the development of synthetic analogs of this compound are not widely available, the general principles of analog design can be applied.
Structure-activity relationship (SAR) studies of other limonoids have provided insights into the structural features responsible for their biological activities. By systematically modifying different parts of the this compound molecule, it would be possible to probe these relationships and design analogs with enhanced or novel biological profiles. For example, modifications to the furan (B31954) ring, the acetate (B1210297) group at C-6, or the methyl ester could lead to changes in activity. The synthetic strategies outlined above, particularly semisynthesis and chemoenzymatic synthesis, provide the tools necessary to create a diverse library of analogs for biological evaluation.
Biological and Pharmacological Activities Pre Clinical Investigation
Antimalarial Activity Studies
A thorough review of scientific databases and research publications did not yield any specific studies investigating the antimalarial activity of Methyl 6-acetoxyangolensate.
In Vitro Efficacy Against Plasmodium falciparum Strains
No data is publicly available regarding the in vitro efficacy of this compound against any strains of Plasmodium falciparum, including multidrug-resistant variants. Standard assays to determine the half-maximal inhibitory concentration (IC50) of this compound against the malaria parasite have not been reported in the reviewed literature.
Mechanistic Investigations of Antiplasmodial Action
In the absence of demonstrated antiplasmodial activity, there have been no mechanistic investigations into how this compound might act against Plasmodium falciparum. Research into the potential mechanisms of action, such as inhibition of hemozoin formation, disruption of metabolic pathways, or other cellular targets, has not been documented.
In Vivo Models for Antimalarial Potential
No studies using in vivo models, such as murine models infected with Plasmodium berghei, to assess the antimalarial potential of this compound have been found in the public domain. Consequently, there is no information on its efficacy, dose-response relationships, or survival outcomes in animal models of malaria.
Insecticidal and Antifeedant Properties
Similarly, a comprehensive search for the insecticidal and antifeedant properties of this compound yielded no specific research findings.
Antifeedant Effects on Agricultural Pests (e.g., Spodoptera species)
There are no published studies on the antifeedant effects of this compound against agricultural pests, including species from the genus Spodoptera. Therefore, no data tables on feeding deterrence or consumption indices can be provided.
Larvicidal and Growth-Regulatory Effects on Insects
Information regarding the larvicidal and growth-regulatory effects of this compound on any insect species is not available in the reviewed scientific literature. There are no reports on its potential to interfere with insect development, metamorphosis, or to cause larval mortality.
Cytotoxic Activity in Cellular Models
Scientific literature detailing the direct cytotoxic activity of this compound against cancer cell lines is not currently available. The Meliaceae family is a known source of compounds with a wide range of bioactivities, including cytotoxic effects, but this specific limonoid has not yet been a focus of such investigations. nih.gov
However, studies on structurally similar compounds provide some insight into the potential of this molecular class. Research on Methyl angolensate, which differs from this compound only by the absence of an acetoxy group at the C-6 position, has shown that it inhibits the growth of T-cell leukemia and chronic myelogenous leukemia cells in a time- and dose-dependent manner. acs.org This activity was linked to the induction of apoptosis through the intrinsic pathway. acs.org This suggests that the andirobin skeleton may possess a pharmacophore relevant to cytotoxicity, warranting future investigation for this compound.
There are no published studies evaluating this compound against specific cancer cell lines. Therefore, no data on its efficacy, potency (e.g., IC50 values), or spectrum of activity across different cancer types can be provided at this time.
As there are no studies on the cytotoxic effects of this compound, its cellular targets and impact on signaling pathways remain unknown. The aforementioned research on the related compound, Methyl angolensate, identified the intrinsic pathway of apoptosis as a key mechanism, but this has not been confirmed for this compound. acs.org
Neuroprotective Effects in In Vitro Models
Currently, there is a lack of scientific literature reporting on the evaluation of this compound for neuroprotective properties in any in vitro models. While some limonoids from the genus Khaya have been noted for showing potent neuroprotective effects against glutamate-induced injury, the specific compounds responsible for this activity have not been identified as this compound. scribd.com
No research has been published demonstrating that this compound can attenuate neuronal injury in in vitro models of neurotoxicity or neurodegeneration.
The molecular mechanisms underlying any potential neuroprotective effects of this compound are entirely uninvestigated. There is no available data on its ability to modulate pathways related to oxidative stress, neuroinflammation, apoptosis, or other processes central to neuronal survival.
Other Biological Activities in Research Contexts
Antimicrobial Properties (Antibacterial and Antifungal)
No studies were identified that specifically investigated the antibacterial or antifungal properties of this compound.
Anti-inflammatory Mechanisms in Cellular Assays
There is no available research on the anti-inflammatory mechanisms of this compound in cellular assays.
Antioxidant Activity in Cell-Free and Cellular Systems
The antioxidant potential of this compound has not been evaluated in published cell-free or cellular system studies.
Structure Activity Relationship Sar Studies of Methyl 6 Acetoxyangolensate and Analogs
Impact of Substituents on Antimalarial Efficacy
The quest for novel antimalarial agents has led to the investigation of a wide array of natural products, including limonoids. While specific SAR studies detailing the impact of various substituents on the antimalarial efficacy of Methyl 6-acetoxyangolensate are not extensively documented, research on analogous limonoids provides valuable insights. For instance, studies on limonoids isolated from Carapa guianensis have demonstrated the in vitro and in vivo antiplasmodial activity of these compounds nih.govnih.gov.
One particularly relevant analog is 6α-acetoxygedunin, which shares the acetoxy group at a similar position. This compound has been shown to be an abundant natural product in the residual seed materials of C. guianensis and exhibits significant in vivo antimalarial properties nih.govnih.gov. The presence and nature of substituents on the limonoid core are critical for activity. For example, the antiplasmodial activity of various benzimidazole (B57391) derivatives was found to be influenced by the type of substituent on the aromatic rings, with a preference for electron-donating groups in certain positions nih.gov. While a direct correlation cannot be drawn without specific studies on this compound, it is plausible that modifications to its substituent groups could significantly modulate its antimalarial potency. The general trend observed in other classes of antimalarial compounds is that alterations in lipophilicity, electronic properties, and steric bulk of substituents can dramatically affect their interaction with biological targets within the Plasmodium parasite.
Future research focusing on the systematic modification of the this compound structure, such as alterations of the acetoxy group, modifications of the furan (B31954) ring, and changes to the core skeleton, would be instrumental in delineating a comprehensive SAR for its antimalarial effects.
Structural Determinants of Antifeedant Potency
Limonoids are well-recognized for their potent antifeedant properties against a variety of insect pests. The complex structure of these molecules provides multiple points for interaction with insect gustatory receptors, leading to feeding deterrence.
The acetoxy group at the C-6 position of this compound is a key determinant of its antifeedant potency. Research on limonoids from the genus Swietenia has indicated that an acetyl substitution at C-6 is preferable to a hydroxyl group or no substitution at all for antifeedant activity nih.gov. This suggests that the size, steric hindrance, and electronic nature of the acetoxy group are important for optimal interaction with the target sites in insects. The ester functionality may participate in hydrogen bonding or dipole-dipole interactions within the receptor binding pocket.
The enhanced activity of acetylated compounds compared to their hydroxylated or unsubstituted counterparts highlights the specific requirements for eliciting an antifeedant response. This finding is crucial for the design of synthetic analogs with improved pest-deterring capabilities.
While direct comparative studies on the antifeedant potency of different limonoid skeleton types are limited, the prevalence of antifeedant activity across various limonoid classes suggests that the general tetranortriterpenoid structure is a good starting point for this biological effect. However, the specific type of skeleton likely fine-tunes the potency and selectivity against different insect species. For example, the rings B,D-seco limonoids, which have a modified core structure, also exhibit antifeedant properties nih.gov. This indicates that even significant alterations to the core structure can be tolerated, as long as key pharmacophoric features are maintained.
Elucidation of Pharmacophore Features for Target Binding
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For this compound, distinct pharmacophore models would be required for its antimalarial and antifeedant activities, as the molecular targets are likely different.
For antimalarial activity, a pharmacophore model would likely include hydrogen bond acceptors (such as the ester carbonyls), hydrogen bond donors, and hydrophobic regions, which are common features in antimalarial compounds that interact with parasitic enzymes or other biomolecules pdpu.ac.innih.govbenthamscience.comfrontiersin.org. The spatial arrangement of the furan ring, the acetoxy group, and other oxygenated functions would be critical.
For antifeedant activity, the pharmacophore would be defined by the features that interact with insect gustatory receptors. Based on the known SAR of limonoids, this would likely include:
The furan ring: This moiety is a common feature in many bioactive limonoids and is often considered essential for antifeedant activity cedarville.edunih.gov.
The C-6 acetoxy group: As previously discussed, this group is a key contributor to potency nih.gov.
Hydrophobic regions: The steroidal backbone of the limonoid provides a large hydrophobic surface that can engage in van der Waals interactions with the receptor.
Oxygenated functional groups: The various esters and ethers distributed across the molecule contribute to its polarity and potential for hydrogen bonding.
The precise spatial relationship between these features would define the pharmacophore and could be used to design new molecules with enhanced antifeedant properties.
Computational Chemistry and Molecular Modeling in SAR Analysis
Computational techniques are powerful tools for understanding and predicting the biological activities of molecules like this compound. These methods can provide insights into the interactions between a ligand and its target protein, helping to rationalize observed SAR data and guide the design of new analogs.
Both ligand-based and structure-based approaches can be applied to the study of this compound.
Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of a set of molecules with known activities to develop a pharmacophore model or a quantitative structure-activity relationship (QSAR) model nih.gov. For this compound and its analogs, a QSAR study could correlate variations in their chemical structures with changes in their antimalarial or antifeedant potencies. This would allow for the prediction of the activity of novel, untested compounds.
Structure-based design is possible when the 3D structure of the target protein is available. This method involves docking the ligand into the active site of the protein to predict its binding mode and affinity. While the specific targets for this compound's antimalarial and antifeedant activities are not well-defined, future identification of these targets would open the door for structure-based design. This approach could be used to optimize the interactions of the limonoid with its binding site, leading to the development of more potent and selective compounds.
The integration of both ligand- and structure-based methods often provides a more comprehensive understanding of SAR and is a powerful strategy in modern drug and pesticide discovery.
Future Research Directions and Translational Perspectives
Deeper Elucidation of Molecular Mechanisms of Action
A fundamental area of future research will be to unravel the precise molecular mechanisms by which Methyl 6-acetoxyangolensate exerts its biological effects. The potential antimalarial activity of this compound suggests interactions with parasitic pathways. cymitquimica.com Building on studies of the related compound, methyl angolensate, which has shown antibacterial and antifungal properties, investigations could explore similar mechanisms for this compound. nih.gov
Future studies should aim to:
Identify specific molecular targets: This could involve affinity chromatography, proteomics, and in-silico modeling to pinpoint the proteins or enzymes that this compound interacts with.
Investigate downstream signaling pathways: Once targets are identified, further research can elucidate the subsequent cellular signaling cascades that are modulated by the compound.
Explore mechanisms of antimicrobial action: Research into the antimicrobial action of other natural compounds has revealed mechanisms such as cell membrane disruption and inhibition of biofilm formation. mdpi.comfrontiersin.org Similar studies on this compound could reveal its potential as an antimicrobial agent.
Targeted Biosynthetic Engineering for Sustainable Production
The natural abundance of this compound may be limited, making sustainable production a critical consideration for its future applications. The biosynthesis of limonoids, the class of compounds to which this compound belongs, is a complex process involving multiple enzymatic steps. nih.govfrontiersin.orgresearchgate.net
Future research in this area should focus on:
Elucidating the biosynthetic pathway: Identifying the specific genes and enzymes involved in the biosynthesis of this compound in its source organism is the first step. This can be achieved through transcriptomic and metabolomic analyses.
Heterologous expression: Once the key biosynthetic genes are identified, they can be transferred to a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, for scalable and sustainable production.
Metabolic engineering: The microbial host's metabolism can be further engineered to optimize the production of this compound by increasing the precursor supply and minimizing the formation of byproducts.
Development of Novel Biopesticides and Crop Protection Agents
Compounds isolated from the Meliaceae family, to which the source of this compound likely belongs, are well-known for their insecticidal properties. nih.govmdpi.comnih.gov The related compound, methyl angolensate, has demonstrated insect antifeedant properties. nih.govresearchgate.net This suggests that this compound could also possess valuable biopesticidal activities.
Future research should include:
Screening for insecticidal activity: The compound should be tested against a range of economically important agricultural pests to determine its spectrum of activity.
Determining the mode of action: Studies should be conducted to understand how this compound affects insects, whether as a repellent, antifeedant, growth regulator, or direct toxin.
Formulation development: To be used effectively as a biopesticide, stable and effective formulations of this compound will need to be developed.
Table 1: Insecticidal Activities of Compounds from the Meliaceae Family
| Plant Extract/Compound | Target Insect(s) | Observed Effect(s) |
| Melia azedarach extracts | Spodoptera frugiperda, Plutella xylostella | High repellence and antifeeding activity nih.gov |
| Ekebergia capensis extracts | Spodoptera frugiperda | High larval mortality nih.gov |
| Methyl angolensate | General insect pests | Antifeedant properties nih.govresearchgate.net |
Pre-clinical Lead Optimization for Neglected Tropical Diseases
Neglected tropical diseases (NTDs), such as leishmaniasis and trypanosomiasis, affect millions of people worldwide, and there is an urgent need for new and effective treatments. rjpbr.com Several limonoids have shown promising activity against the protozoan parasites that cause these diseases. nih.gov The related compound, methyl angolensate, has demonstrated trypanocidal and leishmanicidal activity. nih.gov
Future research in this area should involve:
In vitro and in vivo screening: this compound should be tested against various species of Leishmania and Trypanosoma parasites to determine its efficacy.
Structure-activity relationship (SAR) studies: By synthesizing and testing derivatives of this compound, researchers can identify the key structural features responsible for its antiprotozoal activity and optimize them to enhance potency and reduce toxicity. researchgate.netrsc.org
Mechanism of action studies: Understanding how the compound kills the parasites is crucial for its development as a drug.
Table 2: Antiprotozoal Activity of Methyl Angolensate and Related Limonoids
| Compound | Target Organism | Activity (GI50/IC50) | Reference |
| Methyl angolensate | Trypanosoma brucei | 14.9 µM (GI50) | nih.gov |
| Kotschyienone A | Trypanosoma brucei | 2.9 µM (GI50) | nih.gov |
| 7-deacetylgedunin | Trypanosoma brucei | 4.9 µM (GI50) | nih.gov |
| 7-deacetyl-7-oxogedunin | Trypanosoma brucei | 5.3 µM (GI50) | nih.gov |
| Andirobin | Trypanosoma brucei | 11.2 µM (GI50) | nih.gov |
| Kotschyienone A | Leishmania major | 2.5 µM (GI50) | nih.gov |
| Kotschyienone B | Leishmania major | 6.5 µM (GI50) | nih.gov |
| 7-deacetylgedunin | Leishmania major | 3.9 µM (GI50) | nih.gov |
| 7-deacetyl-7-oxogedunin | Leishmania major | 4.3 µM (GI50) | nih.gov |
Investigation of Synergistic Interactions with Other Phytochemicals
Natural products often work in synergy, where the combined effect of multiple compounds is greater than the sum of their individual effects. Investigating the synergistic interactions of this compound with other phytochemicals could lead to the development of more effective therapeutic and agricultural products. nih.gov
Future research directions include:
Combination screening: Testing this compound in combination with other known bioactive natural products to identify synergistic or additive effects against various biological targets.
Mechanism of synergy: If synergistic interactions are observed, further studies will be needed to understand the underlying mechanisms. This could involve one compound enhancing the bioavailability or inhibiting the metabolism of the other.
Development of polyherbal formulations: Based on the results of synergy studies, optimized polyherbal formulations with enhanced efficacy could be developed.
Application in Omics-Based Drug Discovery Platforms
Modern drug discovery heavily relies on "omics" technologies, such as genomics, proteomics, and metabolomics, to identify new drug targets and understand the mechanisms of action of bioactive compounds. nih.govfrontlinegenomics.comijpsr.com this compound represents a novel chemical entity that can be integrated into these platforms.
Future applications in this area include:
Target identification using proteomics: Techniques like thermal proteome profiling can be used to identify the direct protein targets of this compound in pathogenic organisms or cancer cells.
Metabolomic profiling: Studying the changes in the metabolome of cells or organisms treated with this compound can provide insights into its effects on metabolic pathways.
Integration with cheminformatics: The chemical structure of this compound can be used in virtual screening and molecular docking studies to predict its potential targets and guide the design of more potent analogs. The use of UHPLC-MS/MS-based structure-fragment relationships can aid in the accurate identification of this and related limonoids in complex mixtures. acs.org
Q & A
Q. What are the established methods for isolating Methyl 6-acetoxyangolensate from Entandrophragma angolense?
Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic separation. Column chromatography (silica gel or Sephadex LH-20) and preparative TLC are used to purify the compound. Structural confirmation is achieved via comparison with spectral databases and literature .
Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?
Mass spectrometry (MS) provides molecular weight and fragmentation patterns, while 1D/2D NMR (e.g., H, C, COSY, HMBC) resolves stereochemistry and functional groups. Cross-referencing with published spectral data for methyl angolensate derivatives is essential .
Q. What are the primary natural sources of this compound, and how does its occurrence vary between plant tissues?
The compound is predominantly isolated from the stem bark or seeds of Entandrophragma angolense. Tissue-specific distribution suggests ecological or biosynthetic roles, but quantitative variations require further phytochemical profiling .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific toxicity data are limited, general protocols for terpenoids apply: use NIOSH-approved respirators, nitrile gloves, and chemical-resistant lab coats. Avoid inhalation/ingestion and work in fume hoods. Dispose of waste per institutional guidelines .
Advanced Research Questions
Q. How can researchers address contradictions in NMR spectral data during structural elucidation of this compound derivatives?
Discrepancies arise from solvent effects or stereochemical ambiguity. Use 2D NMR (HSQC, NOESY) to resolve overlapping signals. Isotopic labeling or computational modeling (DFT-NMR) can validate challenging assignments .
Q. What methodological considerations are essential for synthesizing this compound analogs with modified biological activity?
Synthesis requires regioselective acetylation at C-6 and esterification. Protect hydroxyl groups during intermediate steps. Biocatalytic methods or chiral auxiliaries may improve yield. Validate products via HRMS and C NMR .
Q. What advanced analytical strategies improve quantification accuracy of this compound in complex plant matrices?
Use HPLC-PDA or UPLC-QTOF-MS with a C18 column (gradient elution: acetonitrile/water + 0.1% formic acid). Employ deuterated internal standards (e.g., d-methyl angolensate) to correct matrix effects .
Q. How does sample purity (>98% by HPLC) influence reproducibility in bioactivity studies involving this compound?
Impurities (e.g., co-eluting terpenoids) can skew dose-response curves. Validate purity via orthogonal methods (HPLC-DAD, H NMR integration). Use accelerated stability studies (40°C/75% RH) to assess degradation .
Q. What experimental approaches are used to investigate the stability of this compound under varying pH and temperature conditions?
Conduct forced degradation studies: incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via LC-MS and track kinetic profiles. Identify degradation products using MS/MS fragmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
